molecular formula C9H5BrF2N2 B13210790 6-Bromo-5,7-difluoroquinolin-3-amine

6-Bromo-5,7-difluoroquinolin-3-amine

Cat. No.: B13210790
M. Wt: 259.05 g/mol
InChI Key: DDHDIYDITMDXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5,7-difluoroquinolin-3-amine (CAS 1823829-39-5) is a high-purity, fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. Its molecular formula is C 9 H 5 BrF 2 N 2 , and it has a molecular weight of 259.05 g/mol . The core research value of this amine lies in its application as a key intermediate for the exploration and development of kinase inhibitors . The 4-anilinoquinoline scaffold, to which this compound is related, is a recognized hinge-binding motif in kinase inhibitor design . The strategic placement of bromo and fluoro substituents on the quinoline ring system allows researchers to fine-tune the electronic properties and binding affinity of resulting compounds, enabling the pursuit of highly selective kinase probes and therapeutic candidates . The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the fluorine atoms can influence potency, solubility, and metabolic stability . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrF2N2

Molecular Weight

259.05 g/mol

IUPAC Name

6-bromo-5,7-difluoroquinolin-3-amine

InChI

InChI=1S/C9H5BrF2N2/c10-8-6(11)2-7-5(9(8)12)1-4(13)3-14-7/h1-3H,13H2

InChI Key

DDHDIYDITMDXTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=CC(=C(C(=C21)F)Br)F)N

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 5,7 Difluoroquinolin 3 Amine and Its Functionalized Analogs

Established Retrosynthetic Approaches to Polyhalogenated Aminoquninolines

Retrosynthetic analysis provides a logical framework for dismantling complex molecules into simpler, commercially available starting materials. For a target like 6-Bromo-5,7-difluoroquinolin-3-amine, the primary disconnections focus on the formation of the quinoline (B57606) ring and the introduction of its substituents.

A common strategy involves disconnecting the C-N bond of the 3-amino group, a transformation known as a Functional Group Interconversion (FGI). This leads to a precursor such as a 3-nitro or 3-halo-6-bromo-5,7-difluoroquinoline. The nitro group can be introduced via nitration and subsequently reduced to the desired amine, while a halide could be displaced by an amine source.

The most crucial retrosynthetic step involves the disconnection of the pyridine (B92270) ring portion of the quinoline system. This typically breaks the molecule down into a substituted aniline (B41778) and a three-carbon chain component, which is the basis for several classical named reactions. For the target molecule, this approach would lead back to a 2-amino-4-bromo-3,5-difluorobenzaldehyde or a related ketone, which would serve as the aniline-derived component for a cyclization reaction like the Friedländer synthesis. wikipedia.orgorganicreactions.org Alternatively, disconnection could lead to a 4-bromo-3,5-difluoroaniline (B1271886), a suitable precursor for Skraup or Doebner-Miller type syntheses. wikipedia.orgwikipedia.org This approach simplifies the complex target into more accessible aromatic precursors.

Direct Synthesis Pathways for this compound Precursors

The forward synthesis, or direct pathway, builds the molecule from these simpler starting blocks. The formation of the core quinoline ring is paramount, followed by the strategic installation of the required functional groups.

Cyclization Reactions in Quinoline Ring Formation

Several classical methods are renowned for their efficacy in constructing the quinoline scaffold. nih.goviipseries.org The choice of method often depends on the substitution pattern of the desired product and the availability of starting materials.

Friedländer Synthesis : This reaction is one of the most versatile methods for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgorganicreactions.orgnih.govorganic-chemistry.org To construct a precursor for the target molecule, a hypothetical 2-amino-4-bromo-3,5-difluorobenzaldehyde could be reacted with a compound like ethyl acetoacetate, followed by further functionalization to introduce the 3-amino group. The reaction is typically catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org

Doebner-Miller Reaction : This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov It is a variation of the Skraup synthesis. For the target structure, a 4-bromo-3,5-difluoroaniline could be reacted with an α,β-unsaturated aldehyde or ketone under acidic conditions to forge the quinoline ring. wikipedia.org

Skraup Synthesis : The archetypal Skraup reaction involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene) to produce quinoline. wikipedia.orgnih.govresearchgate.net While known for its often harsh and vigorous conditions, modifications have been developed to improve safety and yield. wikipedia.orgwordpress.com Using 4-bromo-3,5-difluoroaniline in a Skraup reaction would be a direct, albeit potentially low-yielding, route to the core 6-bromo-5,7-difluoroquinoline (B1390166) skeleton.

The following table summarizes these classical approaches:

Reaction NameKey ReactantsTypical ConditionsRelevance to Target Synthesis
Friedländer2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compoundAcid or base catalysis organic-chemistry.orgCondensation of a 2-amino-4-bromo-3,5-difluorobenzaldehyde with a suitable ketone/ester.
Doebner-MillerAniline + α,β-Unsaturated carbonyl compoundLewis or Brønsted acid catalysis wikipedia.orgReaction of 4-bromo-3,5-difluoroaniline to form the substituted quinoline ring.
SkraupAniline + Glycerol + Oxidizing agentStrong acid (e.g., H₂SO₄), high temperature wikipedia.orgDirect cyclization using 4-bromo-3,5-difluoroaniline to form the core ring structure.

Sequential Functionalization Strategies for Halogen and Amine Introduction

An alternative to constructing a fully substituted precursor is to build the quinoline ring first and then introduce the necessary functional groups in a stepwise manner. This is a common and highly adaptable strategy in organic synthesis.

A plausible sequence could begin with the synthesis of 5,7-difluoroquinoline. This precursor could then undergo electrophilic aromatic substitution. Due to the directing effects of the fluorine atoms and the quinoline nitrogen, bromination would be expected to occur at the C-6 and/or C-8 positions. Careful control of reaction conditions would be necessary to selectively obtain the desired 6-bromo-5,7-difluoroquinoline.

Once the halogen pattern is established, the 3-amino group can be introduced. A standard method for this transformation is the nitration of the quinoline ring, followed by the chemical reduction of the resulting nitro group to an amine. The nitration of 6-bromo-5,7-difluoroquinoline would likely yield a mixture of isomers, with the 3-nitro product being a possible component. Subsequent reduction, for instance using tin(II) chloride or catalytic hydrogenation, would yield the final target compound, this compound. researchgate.net

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

In recent years, the principles of green chemistry have driven the development of more efficient and environmentally friendly synthetic methods. nih.govbenthamdirect.comijpsjournal.com These advanced techniques are highly applicable to the synthesis of complex heterocyclic systems like quinolines.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction time, increased product yields, and improved purity. eurekaselect.comacs.org The energy is transferred directly to the reacting molecules, leading to rapid and uniform heating that is difficult to achieve with conventional methods. tandfonline.com

Many classical quinoline syntheses, including the Friedländer and Skraup reactions, have been successfully adapted to microwave conditions. tandfonline.comproquest.commdpi.com For example, a Friedländer synthesis that might take several hours under conventional heating can often be completed in a matter of minutes with microwave irradiation, frequently with better yields. proquest.comresearchgate.net This acceleration is particularly valuable in multi-step syntheses and for the rapid generation of compound libraries for screening purposes. acs.orgnih.govfrontiersin.orgucsf.edu

Quinoline Synthesis MethodConventional HeatingMicrowave-Assisted SynthesisKey Advantage
Friedländer SynthesisSeveral hours to days proquest.com5-15 minutes proquest.comacs.orgDrastic reduction in reaction time, often improved yields. proquest.comresearchgate.net
Skraup ReactionHours at high temperature researchgate.net15-20 minutes tandfonline.commdpi.comImproved control over a notoriously vigorous reaction. mdpi.com
Nucleophilic Aromatic Substitution (for amination)Hours at high temperature20-30 minutes nih.govfrontiersin.orgRapid synthesis of aminoquinoline libraries. nih.govfrontiersin.org

Solvent-Free and Environmentally Benign Reaction Media

A core tenet of green chemistry is the reduction or elimination of hazardous organic solvents. ijpsjournal.comtandfonline.com Researchers have made significant strides in performing quinoline syntheses under solvent-free conditions or in environmentally benign media like water or ethanol (B145695). tandfonline.comacs.org

Solvent-free reactions, often conducted by mixing neat reactants with a solid catalyst and heating (conventionally or with microwaves), can reduce waste and simplify product purification. nih.govijpsjournal.com Ionic liquids have also emerged as reusable and effective catalysts and media for reactions like the Friedländer synthesis, offering a green alternative to traditional volatile organic solvents. nih.govnih.gov The use of water as a solvent, where possible, is highly desirable due to its low cost, non-toxicity, and minimal environmental impact. acs.org These sustainable approaches not only lessen the environmental footprint of the synthesis but can also offer economic advantages through reduced solvent purchase and disposal costs. benthamdirect.com

Application of Recyclable Catalyst Systems (e.g., Nanoparticles, Organocatalysts)

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds. nih.gov Recyclable catalyst systems, such as nanoparticles and organocatalysts, offer significant advantages by minimizing waste, reducing costs, and often providing high efficiency and selectivity under milder reaction conditions. nih.govacs.org

Organocatalysis: Organocatalysis provides a metal-free approach to synthesis, avoiding the issues of metal toxicity and contamination in the final product. nih.govresearchgate.net Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have been instrumental in the asymmetric synthesis of halogenated compounds and functionalized heterocycles. nih.gov In the context of quinoline synthesis, acids like p-Toluenesulfonic acid (TsOH) have been used to catalyze multicomponent reactions efficiently in green solvents like water. researchgate.net For a multi-substituted target like this compound, organocatalysts could be employed to control the stereochemistry of intermediates or to promote key bond-forming reactions under mild, environmentally benign conditions. nih.gov

Below is a table summarizing various recyclable catalyst systems applicable to quinoline synthesis.

Catalyst SystemTypeRepresentative ReactionKey Advantages
Fe3O4@SiO2-ZnCl2 Magnetic NanoparticleFriedländer SynthesisHigh reusability (up to 5 cycles), solvent-free conditions, good to excellent yields (68-96%). nih.gov
Silica Nanoparticles (NPs) NanoparticleFriedländer AnnulationReusable up to 14 times, solvent-free options, short reaction times, high yields. scilit.com
Nickel Oxide (NiO) NPs NanoparticleFriedländer SynthesisEffective for polysubstituted quinolines, catalyst is reusable and selective. nih.gov
Sulfamic Acid OrganocatalystAlkyne HydrothiolationMetal- and solvent-free, environmentally friendly, affordable, and readily available. mdpi.com
p-Toluenesulfonic acid (TsOH) OrganocatalystThree-component reactionGreen (water solvent), minimized metal catalyst use, excellent electronic properties in products. researchgate.net

Flow Chemistry and Continuous Processing for Scalability and Efficiency

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods, particularly for scalability, safety, and efficiency. researchgate.net In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. nih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and better reproducibility. researchgate.netvapourtec.com

The synthesis of quinoline derivatives has been successfully translated to continuous flow platforms. rsc.orgnih.gov For example, photochemical processes that can be hazardous in large-scale batch reactors have been safely and efficiently performed in flow to generate various quinoline products with high throughput (greater than one gram per hour). researchgate.netvapourtec.com This approach is particularly relevant for reactions involving hazardous intermediates or highly exothermic processes, as the small reactor volume minimizes safety risks. nih.gov

For the multi-step synthesis of a compound like this compound, a "telescoped" or multi-step continuous flow process can be designed. nih.govresearchgate.net In such a setup, the product from one reactor coil flows directly into the next, where a subsequent reaction takes place, eliminating the need for intermediate workup and purification steps. This "assembly line" approach dramatically reduces synthesis time and waste generation. nih.gov A continuous flow process for a key synthetic intermediate could increase throughput from milligrams to the multi-decagram scale. researchgate.net

The table below compares key parameters for a representative quinoline synthesis conducted under batch versus continuous flow conditions.

ParameterBatch ProcessingContinuous Flow Processing
Reaction Time Hours to daysMinutes to hours nih.govacs.org
Heat & Mass Transfer Often inefficient, potential for hotspotsHighly efficient and uniform nih.gov
Safety Higher risk with hazardous reagents/exothermsInherently safer due to small internal volume researchgate.netnih.gov
Scalability Difficult, requires re-optimizationStraightforward by running the system for longer
Productivity Limited by reactor sizeHigh throughput (e.g., g/h to kg/h ) researchgate.netrsc.org
Reproducibility Can be variableHigh, due to precise process control

Chemo- and Regioselective Considerations in the Synthesis of Halogenated Quinoline Amines

The synthesis of a precisely substituted molecule like this compound is fundamentally a challenge of controlling chemo- and regioselectivity. Chemoselectivity involves differentiating between similar functional groups, while regioselectivity concerns the control of reaction position on the quinoline scaffold.

The electronic nature of the quinoline ring, a fusion of a benzene (B151609) and a pyridine ring, dictates its reactivity. The pyridine ring is generally electron-deficient, while the benzene ring is electron-rich. Halogenation and other electrophilic substitution reactions are therefore influenced by the existing substituents, which can direct incoming groups to specific positions. iust.ac.ir For instance, the synthesis of halogenated 8-aminoquinoline (B160924) derivatives often shows high regioselectivity for the C5 and C7 positions on the benzene ring due to the directing effect of the amino group. researchgate.netacs.org

Achieving the desired 6-bromo, 5,7-difluoro, and 3-amino substitution pattern requires a carefully designed synthetic sequence.

Halogenation: Introducing the fluorine and bromine atoms at the correct positions is a critical challenge. Direct C-H halogenation methods are becoming more common. rsc.org For example, metal-free protocols using N-halosuccinimides (NCS, NBS) can achieve selective halogenation of quinolines. rsc.org The presence of an activating group, such as an amide at the 8-position, can direct halogenation specifically to the C5 position. mdpi.com A subsequent halogenation might then occur at the C7 position. The introduction of the bromine at C6 would likely require a different strategy, perhaps starting from a precursor already containing a bromo-substituent or using a blocking/deblocking sequence.

Amination: The introduction of the amine group at the C3 position of the electron-deficient pyridine ring typically requires nucleophilic substitution of a suitable leaving group (like a halogen) or a C-H amination protocol. The reactivity of haloquinolines towards nucleophiles is position-dependent; halogens at the C2 and C4 positions are significantly more reactive than those on the benzene ring or at C3. iust.ac.ir Therefore, placing an amine at C3 is non-trivial and may involve specialized methods like a transition-metal-catalyzed C-H amination or building the ring with the amine precursor already in place.

The interplay between different directing groups and the choice of reagents is paramount. An efficient synthesis would likely involve a sequence of reactions where the electronic properties of the intermediates are modulated to control the regiochemical outcome of each subsequent step.

The following table outlines strategies for the regioselective functionalization of the quinoline core.

PositionReaction TypeStrategy / ReagentComments
C2 AminationCopper-catalyzed C-N couplingOften performed on quinoline N-oxides to activate the C2 position. mdpi.com
C3 HalogenationIntermediate reactivity towards nucleophiles. iust.ac.irFunctionalization is less common than at C2/C4.
C5 Halogenation / NitrationDirected by 8-amido groupIron(III) or other metals can promote selective C5 functionalization. acs.orgmdpi.com
C5 HalogenationMetal-free C-H halogenationTrihaloisocyanuric acid can be used for C5 halogenation of 8-substituted quinolines. rsc.org
C7 NitrationBis-nitration of 8-aminoquinolinesIn the presence of a C5 nitro group, a second nitration can be directed to C7. acs.org
C8 AminationPre-installed in starting materialOften derived from substituted anilines in ring-forming reactions (e.g., Skraup, Friedländer). rsc.org

Inability to Generate Article on "this compound" Due to Lack of Specific Research Data

Following a comprehensive and targeted search for scientific literature, it has been determined that there is a significant lack of specific, published research data on the chemical reactivity and transformational chemistry of the compound “this compound.” The performed searches, which aimed to gather information for the detailed outline provided, did not yield any specific studies or experimental results for this particular molecule.

The investigation included targeted queries for each section of the requested article, including:

Halogen-directed reactivity and substituent effects.

Amine group functionalization and derivatization.

Transition metal-catalyzed cross-coupling reactions (Palladium, Copper, Rhodium, Iron, Gold, Cobalt).

C-H activation and site-selective functionalization strategies.

While general information exists for the reactivity of related structures—such as other halogenated quinolines, bromo-pyridines, and various heterocyclic compounds—no specific experimental details, reaction conditions, or product characterizations could be found for this compound itself.

Generating an article that strictly adheres to the provided outline for this specific compound would require extrapolation from these related but distinct molecules. This process would involve making unsubstantiated assumptions about the reactivity of the target compound, which would compromise the scientific accuracy and integrity of the content. Such an article would be speculative rather than factual and would not meet the required standards of a thorough and scientifically accurate document.

Therefore, due to the absence of specific scientific literature and experimental data for "this compound," it is not possible to generate the requested article while adhering to the principles of accuracy and factual reporting. An article on the general reactivity of polyhalogenated quinolines could be produced, but it would not focus solely on the specified compound as per the instructions.

Reactivity and Transformational Chemistry of 6 Bromo 5,7 Difluoroquinolin 3 Amine

Photo-Induced Reactions and Radical Chemistry in Quinoline (B57606) Functionalization

The functionalization of quinolines through photo-induced and radical pathways represents a powerful strategy for the introduction of novel substituents under mild conditions. While direct studies on 6-Bromo-5,7-difluoroquinolin-3-amine are limited, the general principles of these reactions can be applied to predict its potential reactivity. The electron-deficient nature of the pyridine (B92270) ring in the quinoline nucleus, further accentuated by the fluorine and bromine substituents, makes it a potential substrate for radical additions.

Visible-light photoredox catalysis is a key technology in this field, enabling the generation of a wide array of radical species that can engage with heteroaromatic systems. helsinki.finih.gov For instance, the Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, can be initiated photochemically to generate alkyl radicals from carboxylic acids or other precursors. These radicals can then add to the protonated quinoline ring. Given the substitution pattern of this compound, the positions most susceptible to radical attack would likely be C2 and C4, which are ortho and para to the ring nitrogen and activated towards nucleophilic/radical attack.

The amino group at the C3 position, being electron-donating, can modulate the regioselectivity of these reactions. It may direct radical functionalization to other positions or participate in the reaction mechanism. For example, photocatalytic methods have been developed for the C-H functionalization of 8-aminoquinolines, where the amino group acts as a directing group. researchgate.net Although the amino group in the target molecule is at the 3-position, its electronic influence is still significant.

A general representation of a photo-induced radical functionalization of a quinoline derivative is shown below:

ReactantRadical SourcePhotocatalystLight SourceProduct
Substituted QuinolineR-XRu(bpy)₃Cl₂ or similarBlue LEDsFunctionalized Quinoline

This table represents a generalized scheme for photocatalytic C-H functionalization of quinolines. Specific conditions would need to be optimized for this compound.

Furthermore, the bromine atom at the C6 position could potentially participate in photo-induced radical reactions. Carbon-bromine bonds can undergo homolytic cleavage upon irradiation or can be targeted by photoredox catalysis to generate aryl radicals, which can then participate in various C-C or C-heteroatom bond-forming reactions.

Synthesis of Complex Derivatives through Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netnih.gov While MCRs are typically used for the synthesis of the quinoline core itself rather than the functionalization of a pre-formed quinoline, the principles can be applied to generate complex derivatives starting from precursors that would lead to structures analogous to this compound.

For instance, the Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. eurekaselect.comresearchgate.net By using a appropriately substituted 2-aminoaryl ketone, one could construct a polysubstituted quinoline ring.

A hypothetical multi-component approach to a derivative of this compound could involve a reaction between a substituted aniline (B41778), an aldehyde, and an alkyne, as seen in variations of the Povarov reaction. mdpi.com

The general scheme for a Povarov-type multi-component reaction for quinoline synthesis is as follows:

Aniline DerivativeAldehydeAlkene/AlkyneCatalystProduct
Substituted AnilineR¹-CHOR²-C≡C-R³Lewis or Brønsted AcidPolysubstituted Tetrahydroquinoline or Quinoline

This table illustrates a generalized Povarov-type reaction. The synthesis of a derivative of this compound would require specifically functionalized starting materials.

Advanced Analytical Methodologies for Structural and Mechanistic Studies of 6 Bromo 5,7 Difluoroquinolin 3 Amine Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: COSY, HMBC, NOESY, ¹⁵N NMR) for Complex Structural Elucidation of Synthetic Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex quinoline (B57606) derivatives. uncw.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

For a molecule like "6-Bromo-5,7-difluoroquinolin-3-amine," 1D ¹H and ¹³C NMR spectra offer initial information on the chemical environment of hydrogen and carbon atoms, respectively. tsijournals.com However, for complete and unambiguous assignment, especially in complex derivatives, 2D NMR is essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons within the quinoline ring system. researchgate.net For instance, it would reveal the connectivity between protons on the carbocyclic and heterocyclic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. uncw.eduresearchgate.net This is particularly useful for assigning quaternary carbons (those without attached protons), such as the carbons bearing the bromo and fluoro substituents, by observing their correlations with nearby protons. It also helps connect different fragments of a larger derivative.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, simplifying the assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. uncw.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. uncw.edu This is vital for determining the stereochemistry and conformation of derivatives.

¹⁵N NMR: This technique directly probes the nitrogen nucleus of the quinoline ring and the amine group. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, providing valuable information about hybridization, substitution effects, and intermolecular interactions such as hydrogen bonding. protein-nmr.org.uk

The integrated application of these techniques allows for the complete and confident assignment of all proton, carbon, and nitrogen signals, confirming the identity and structure of synthetic intermediates and final products. science.gov

Table 1: Illustrative NMR Data for a Quinoline Derivative

Technique Type of Information Provided Application Example for Quinoline Derivatives
¹H NMR Chemical environment of protons Identifies aromatic vs. aliphatic protons.
¹³C NMR Chemical environment of carbons Distinguishes between different carbon atoms in the quinoline core. tsijournals.com
COSY ¹H-¹H connectivity through bonds Maps adjacent protons on the quinoline rings. researchgate.net
HMBC Long-range ¹H-¹C connectivity Assigns quaternary carbons and links substituents to the core. researchgate.net
NOESY ¹H-¹H proximity through space Determines conformation and stereochemistry of complex derivatives. uncw.edu
¹⁵N NMR Electronic environment of nitrogen Probes the effect of substituents on the quinoline nitrogen. protein-nmr.org.uk

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. researchgate.net Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can measure mass-to-charge ratios (m/z) with high accuracy (typically with errors below 5 ppm), enabling the unambiguous determination of the molecular formula of "this compound" and its derivatives. nih.gov This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Beyond structural confirmation, mass spectrometry is a powerful tool for real-time reaction monitoring, especially when coupled to flow chemistry systems. researchgate.netdurham.ac.uk By continuously sampling a reaction mixture and analyzing it by electrospray ionization mass spectrometry (ESI-MS), chemists can track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. researchgate.net This provides invaluable data for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of by-products. durham.ac.uk

Table 2: Application of HRMS in the Study of "this compound"

Application Technique Information Gained
Formula Determination HRMS (e.g., ESI-TOF) Provides exact mass, confirming the elemental composition C₉H₅BrF₂N₂. nih.gov
Reaction Monitoring LC-MS, Flow-MS Tracks concentrations of reactants, intermediates, and products over time. researchgate.net
Impurity Profiling MS/MS Fragmentation Helps identify the structures of low-level impurities and by-products.

Infrared and Raman Spectroscopy for Functional Group Identification and Reaction Progress Assessment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. researchgate.net These two methods are complementary; IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, while Raman spectroscopy excels at detecting non-polar bonds and symmetric vibrations. researchgate.netresearching.cn

For "this compound," IR spectroscopy would clearly show characteristic absorption bands for:

N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region).

C=C and C=N stretching vibrations of the aromatic quinoline core (in the 1500-1650 cm⁻¹ region). chemistryjournal.in

C-F stretching vibrations, which are typically strong and appear in the 1000-1400 cm⁻¹ region.

C-Br stretching at lower frequencies (typically below 700 cm⁻¹).

Raman spectroscopy would complement this by providing strong signals for the symmetric vibrations of the quinoline ring backbone. nih.gov The C-F bond also gives rise to a symmetric stretching vibration that can be observed in the Raman spectrum. researchgate.net By monitoring the disappearance of reactant peaks (e.g., a carbonyl stretch from a starting material) and the appearance of product peaks (e.g., the N-H stretches of the amine), these techniques can be used to assess the progress and completion of a chemical reaction. researchgate.net

Table 3: Key Vibrational Modes for "this compound"

Functional Group Typical Wavenumber Range (cm⁻¹) Spectroscopic Method
N-H Stretch (Amine) 3300 - 3500 IR
C-H Stretch (Aromatic) 3000 - 3100 IR, Raman
C=N/C=C Stretch (Ring) 1500 - 1650 IR, Raman chemistryjournal.in
N-H Bend (Amine) 1580 - 1650 IR
C-F Stretch 1000 - 1400 IR, Raman researchgate.net
C-Br Stretch 500 - 700 IR, Raman

X-Ray Crystallography for Definitive Solid-State Structural Analysis of Key Compounds and Their Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.net This technique provides an unambiguous map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. bohrium.com

For derivatives of "this compound" that can be grown as suitable single crystals, X-ray analysis provides irrefutable proof of structure, confirming the connectivity and stereochemistry. chemmethod.com Furthermore, it reveals crucial information about the supramolecular arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding (e.g., involving the amine group) and π-π stacking between the aromatic quinoline rings. nih.govacs.org This information is vital for understanding the physical properties of the solid material and can inform the design of crystalline materials with specific properties.

Spectroscopic Techniques for Reaction Kinetics and Mechanistic Insights (e.g., in situ IR, UV-Vis for transient species detection)

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization and control. In situ spectroscopic techniques allow for the real-time observation of a reaction as it occurs, without the need for sampling and quenching. rsc.org

In situ IR Spectroscopy: By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, the IR spectrum of the reaction mixture can be recorded continuously. rsc.org This allows for the quantification of reactant, intermediate, and product concentrations over time by tracking the intensity of their characteristic absorption bands. From this data, reaction rates and kinetic parameters can be determined.

UV-Vis Spectroscopy: Many organic molecules, particularly those with conjugated aromatic systems like quinolines, absorb light in the ultraviolet-visible (UV-Vis) range. researchgate.net The synthesis of quinoline derivatives may involve the formation of colored or highly conjugated transient species or intermediates. scielo.br UV-Vis spectroscopy is an excellent tool for detecting and monitoring the concentration of these species, providing crucial evidence for proposed reaction mechanisms. nih.gov For example, the formation and decay of a short-lived intermediate can be tracked, helping to elucidate the reaction pathway. scielo.br

Role of 6 Bromo 5,7 Difluoroquinolin 3 Amine As a Versatile Synthetic Scaffold

Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles

There is no available scientific literature detailing the use of 6-Bromo-5,7-difluoroquinolin-3-amine as a building block for the construction of complex polycyclic aromatic nitrogen heterocycles. The inherent reactivity of the quinoline (B57606) core, possessing a bromine atom and an amine group, suggests its potential as a precursor for such structures. The bromine at the 6-position could serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or alkynyl substituents, thereby extending the aromatic system. The amino group at the 3-position could be a nucleophilic site for annulation reactions, leading to the formation of additional fused rings. However, no specific examples or methodologies utilizing this compound for these purposes have been documented in the reviewed sources.

Precursor in the Synthesis of Advanced Organic Materials

Similarly, the role of this compound as a precursor in the synthesis of advanced organic materials is not described in the accessible literature. In theory, the fluoro and bromo substituents, combined with the nitrogen-containing aromatic system, could impart desirable electronic and photophysical properties to larger conjugated systems. Such molecules are often investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The difluoro substitution, in particular, can influence molecular packing and electron-accepting properties. Despite this theoretical potential, no published research has been found that employs this compound in the creation of such materials.

Applications in Ligand Design and Catalyst Development in Organic Transformations

The application of this compound in ligand design and catalyst development for organic transformations also remains an unexplored area in the available literature. The quinoline nitrogen and the exocyclic amine group present potential coordination sites for metal ions. Modification of the amine or displacement of the bromine could lead to the formation of bidentate or polydentate ligands. These ligands could then be used to prepare transition metal complexes with potential catalytic activity. The electronic properties of the quinoline ring, modulated by the fluorine and bromine atoms, could influence the catalytic performance of such complexes. Nevertheless, there are no specific reports of this compound being utilized for these purposes.

Future Directions and Emerging Research Avenues in the Chemistry of 6 Bromo 5,7 Difluoroquinolin 3 Amine

Innovations in Green and Sustainable Synthesis of Polyhalogenated Quinolines

The synthesis of complex molecules like polyhalogenated quinolines has traditionally relied on methods that can be resource-intensive and generate significant waste. researchgate.net The modern emphasis on green chemistry is driving a paradigm shift towards more sustainable and environmentally benign synthetic protocols. researchgate.netbohrium.com This evolution is critical for the long-term viability of producing specialized chemicals.

Key strategies in this area focus on minimizing waste, reducing energy consumption, and avoiding the use of hazardous materials. researchgate.net One promising approach is the adoption of one-pot multicomponent reactions (MCRs), which construct complex molecules from multiple starting materials in a single step, thereby improving atom economy and reducing the need for intermediate purification steps. rsc.org The use of greener solvents, particularly water and ethanol (B145695), is also a focal point, moving away from traditional, more hazardous organic solvents. researchgate.netjocpr.com

Furthermore, advancements in catalysis are playing a pivotal role. Nanocatalysts are gaining attention for their high efficiency and reusability, offering a sustainable alternative to conventional catalysts. bohrium.comnih.gov Microwave-assisted synthesis has also emerged as an energy-efficient technique that can significantly shorten reaction times and improve yields. researchgate.nettandfonline.com These green methodologies are increasingly being applied to the synthesis of quinoline (B57606) derivatives, with the goal of making the production of compounds like 6-Bromo-5,7-difluoroquinolin-3-amine more economical and environmentally friendly. researchgate.nettandfonline.com

Table 1: Comparison of Green Synthesis Strategies for Quinolines

Strategy Advantages Examples of Application
Multicomponent Reactions (MCRs) High atom economy, reduced steps, structural diversity. rsc.org Povarov, Gewald, and Ugi reactions for quinoline scaffolds. rsc.org
Green Solvents Reduced environmental impact, improved safety. researchgate.net Use of water or ethanol in catalyst-free synthesis. researchgate.netjocpr.com
Microwave-Assisted Synthesis Shorter reaction times, increased yields, energy efficiency. tandfonline.com Friedländer synthesis of quinolines in water or ethanol. tandfonline.commdpi.com

| Nanocatalysis | High catalytic activity, selectivity, reusability. nih.gov | Fe3O4, Nickel, or dual-nanocatalysts for quinoline synthesis. nih.gov |

Exploration of Novel Reactivity and Unconventional Transformations of the Quinoline Core

Beyond improving synthetic efficiency, researchers are actively exploring new ways to functionalize the quinoline core, unlocking novel derivatives with unique properties. A major focus is on C-H bond activation, a powerful strategy that allows for the direct modification of the quinoline skeleton without the need for pre-functionalized starting materials. mdpi.comrsc.org This approach enhances synthetic efficiency and opens pathways to previously inaccessible molecular architectures. rsc.org

Recent advancements have demonstrated the regioselective functionalization of various positions on the quinoline ring, including arylation, alkenylation, and amination, often utilizing transition-metal catalysts. mdpi.com The use of quinoline N-oxides as substrates has proven particularly effective, enabling a broader range of transformations and facilitating the creation of diverse molecular structures. rsc.orgmdpi.com

Radical-mediated reactions are also emerging as a powerful tool for constructing and modifying quinolines. nih.gov These methods offer alternative reactivity patterns compared to traditional ionic pathways, allowing for the synthesis of complex quinoline structures under mild conditions. nih.gov The development of these unconventional transformations is crucial for expanding the chemical space around polyhalogenated quinolines, providing access to new analogues of this compound for various applications.

Integration with Automation and Artificial Intelligence in Chemical Synthesis and Reaction Optimization

The integration of automation and artificial intelligence (AI) is set to revolutionize chemical synthesis. synplechem.comhelgroup.com Automated synthesis platforms, including those based on continuous flow chemistry, can significantly enhance productivity, improve reproducibility, and increase safety by minimizing manual handling of reagents. synplechem.comhelgroup.com These systems allow for high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for a given transformation. helgroup.com

AI and machine learning (ML) algorithms are becoming indispensable tools for accelerating reaction optimization. beilstein-journals.orghilarispublisher.com By analyzing large datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal reagents and conditions, and even propose novel synthetic routes. beilstein-journals.orgpreprints.org This data-driven approach moves beyond traditional trial-and-error experimentation, saving significant time and resources. hilarispublisher.compreprints.org For a specific target like this compound, these technologies can be employed to refine its multi-step synthesis, improve yields, and reduce costs by predicting the most efficient pathways and conditions. u-strasbg.fr

Table 2: Impact of Automation and AI in Chemical Synthesis

Technology Application Key Benefits
Automated Reactors & Flow Chemistry High-throughput screening, process control. Increased efficiency, improved reproducibility, enhanced safety. helgroup.com
Cartridge-Based Automated Synthesis Simplified synthesis of various compound classes. Time-saving, ease of use, access to pre-optimized protocols. synplechem.com
Machine Learning Models Prediction of reaction outcomes, conditions, and yields. Accelerated optimization, reduced experimentation, data-driven decisions. beilstein-journals.orghilarispublisher.com

Advanced Computational-Experimental Synergy for Reaction Discovery and Optimization of Quinoline Chemistry

The synergy between computational chemistry and experimental validation is a powerful paradigm for modern chemical research. acs.org Computational tools, such as molecular docking and quantum chemistry simulations, provide deep insights into reaction mechanisms, molecular interactions, and the electronic properties of molecules like quinoline derivatives. consensus.appnih.govresearchgate.net This understanding is invaluable for rationally designing new reactions and optimizing existing ones.

In the context of quinoline chemistry, computational methods can be used to predict the reactivity of different positions on the polyhalogenated ring, guiding experimental efforts toward the most promising transformations. researchgate.net For example, by modeling transition states and reaction energies, researchers can screen potential catalysts and conditions in silico before committing to resource-intensive lab work. researchgate.net This integrated approach creates a rapid feedback loop where computational predictions guide experiments, and experimental results are used to refine and validate the computational models. acs.org

This synergy is particularly beneficial for complex molecules where multiple reaction pathways are possible. By combining computational insights with experimental validation, researchers can accelerate the discovery of novel, efficient, and selective methods for synthesizing and functionalizing this compound and its analogues, paving the way for future applications in materials science and medicinal chemistry. consensus.appresearchgate.net

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